3-Bromo-2-ethoxy-5-methylbenzoic acid
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Overview
Description
3-Bromo-2-ethoxy-5-methylbenzoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and methyl substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-5-methylbenzoic acid typically involves the bromination of 2-ethoxy-5-methylbenzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as chloroform or carbon tetrachloride, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethoxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution: Formation of substituted benzoic acids or esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
3-Bromo-2-ethoxy-5-methylbenzoic acid is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated compounds
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The ethoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar structure but lacks the ethoxy group.
2-Ethoxybenzoic acid: Similar structure but lacks the bromine and methyl groups.
5-Bromo-2-methylbenzoic acid: Similar structure but with different substitution pattern
Uniqueness
3-Bromo-2-ethoxy-5-methylbenzoic acid is unique due to the combination of bromine, ethoxy, and methyl substituents, which confer distinct chemical and physical properties. This unique combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-bromo-2-ethoxy-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGFSEDJHRVYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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